

The FGFR Inhibitor ASP5878: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP5878 is an orally bioavailable small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, 3, and 4.[1][2] Deregulation of FGFR signaling pathways is implicated in the pathogenesis of various human cancers, making it a key target for therapeutic intervention. [1] ASP5878 has demonstrated potent anti-tumor activity in preclinical models of hepatocellular carcinoma and urothelial cancer, particularly in tumors harboring FGFR genetic alterations.[3] [4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of ASP5878, based on available preclinical and clinical data.

Pharmacodynamics In Vitro Activity

ASP5878 potently inhibits the kinase activity of FGFR family members. The half-maximal inhibitory concentrations (IC50) for recombinant FGFR enzymes are summarized in the table below.[3][5][6] The selectivity of ASP5878 has been profiled against a broad panel of human kinases, with significant inhibition (>50% at 200 nmol/L) observed for FGFRs, VEGFR2, and FMS.[3]

Table 1: In Vitro Kinase Inhibition Profile of ASP5878



Target Kinase	IC50 (nmol/L)
FGFR1	0.47[3][5][6]
FGFR2	0.60[3][5][6]
FGFR3	0.74[3][5][6]
FGFR4	3.5[3][5][6]

In cell-based assays, **ASP5878** has shown potent anti-proliferative effects in cancer cell lines with FGFR alterations. For example, in hepatocellular carcinoma cell lines expressing FGF19, **ASP5878** demonstrated significant growth inhibition.[6] Similarly, in urothelial cancer cell lines with FGFR3 point mutations or fusions, **ASP5878** effectively inhibited cell proliferation.[4]

Table 2: In Vitro Anti-proliferative Activity of ASP5878 in Cancer Cell Lines

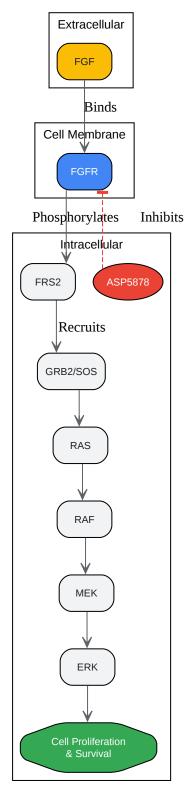
Cell Line	Cancer Type	FGFR Alteration	IC50 (nmol/L)
Hep3B2.1-7	Hepatocellular Carcinoma	FGF19 expression	8.5[6]
HuH-7	Hepatocellular Carcinoma	FGF19 expression	27[6]
JHH-7	Hepatocellular Carcinoma	FGF19 expression	21[6]
UM-UC-14	Urothelial Cancer	FGFR3 mutation	8.7[4]
RT-112	Urothelial Cancer	FGFR3 fusion	10[4]

Mechanism of Action and Signaling Pathway

ASP5878 exerts its anti-tumor effects by inhibiting FGFR-mediated downstream signaling pathways. Upon binding to FGFR, **ASP5878** blocks the phosphorylation of the receptor and its substrate, FRS2. This, in turn, suppresses the activation of the downstream MAPK/ERK pathway, which is crucial for cell proliferation and survival.[3][5][6]



FGFR Signaling Pathway Inhibition by ASP5878



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FGFR Signaling Pathway Inhibition by ASP5878



In Vivo Pharmacodynamics

In preclinical xenograft models, oral administration of **ASP5878** has demonstrated significant anti-tumor activity. In a hepatocellular carcinoma model using Hep3B2.1-7 cells, once-daily oral administration of **ASP5878** at 1 mg/kg and 3 mg/kg resulted in 9% and 88% tumor regression, respectively, without significant effects on body weight.[3] This anti-tumor effect was associated with the inhibition of FRS2 mobility shift and ERK phosphorylation in tumor tissues.[3]

Pharmacokinetics Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for **ASP5878** are not extensively published. However, in vivo studies have utilized once-daily oral dosing in mouse models, suggesting adequate oral bioavailability and exposure for anti-tumor efficacy.[3]

Clinical Pharmacokinetics

Preliminary pharmacokinetic data for **ASP5878** are available from a first-in-human Phase 1 clinical trial (NCT02038673) in patients with advanced solid tumors.[1] Following oral administration, plasma concentrations of **ASP5878** increased in a dose-proportional manner.[1]

Table 3: Preliminary Human Pharmacokinetic Parameters of ASP5878

Parameter	Value
Median Tmax (Time to Maximum Concentration)	1 - 3 hours[1]
Median T1/2 (Half-life)	2 - 6 hours[1]

The Phase 1 study evaluated various dosing schedules, including once-daily and twice-daily continuous dosing, as well as a 5-days-on/2-days-off schedule.[7]

Experimental Protocols In Vitro Kinase Assay

The inhibitory activity of **ASP5878** against FGFR kinases was determined using a mobility shift assay. While specific protocol details are proprietary, a general workflow for such an assay is



outlined below.

General Workflow for In Vitro Kinase Assay Start Prepare Reagents: - Recombinant FGFR enzyme - Substrate (e.g., poly(Glu,Tyr)) - ATP - ASP5878 dilutions Incubate enzyme, substrate, ATP, and ASP5878 Stop Reaction Separate phosphorylated and non-phosphorylated substrate (e.g., electrophoresis) Detect signal from phosphorylated substrate Analyze data to determine IC50 End

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General Workflow for In Vitro Kinase Assay

Cell Proliferation Assay

The anti-proliferative effect of **ASP5878** was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of approximately 2,000 to 5,000 cells per well and incubated overnight.
- Drug Treatment: Cells were treated with various concentrations of ASP5878 or vehicle control (e.g., 0.1% DMSO).
- Incubation: The plates were incubated for 4 to 5 days.
- Viability Measurement: CellTiter-Glo reagent was added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.
- Data Analysis: The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model

The anti-tumor efficacy of **ASP5878** was evaluated in subcutaneous xenograft models.

- Animal Model: Male nude mice (e.g., BALB/c nu/nu or CAnN.Cg-Foxn1nu/CrlCrlj) were used.
- Tumor Cell Implantation: Human cancer cells (e.g., Hep3B2.1-7 or UM-UC-14) were subcutaneously inoculated into the flank of the mice.
- Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and control groups.
- Drug Administration: ASP5878 was suspended in a vehicle such as 0.5% methyl cellulose and administered orally once daily at specified doses (e.g., 1 mg/kg, 3 mg/kg).
- Monitoring: Tumor volume and body weight were measured regularly (e.g., twice weekly).
 Tumor volume was calculated using the formula: (length × width²) / 2.



 Pharmacodynamic Analysis: At the end of the study, tumors were excised for analysis of downstream signaling molecules (e.g., p-ERK) by methods such as western blotting or ELISA.

Clinical Development

ASP5878 has been evaluated in a Phase 1 clinical trial (NCT02038673) to determine its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors.[1] The dose-escalation part of the study identified dose-limiting toxicities, including hyperphosphatemia.[7] The recommended Phase 2 dose has been explored in expansion cohorts for specific tumor types with FGFR alterations.[7] Common treatment-related adverse events included hyperphosphatemia, retinal detachment, diarrhea, and increased alanine aminotransferase.[7]

Conclusion

ASP5878 is a potent and selective inhibitor of FGFRs with a clear mechanism of action involving the suppression of the FGFR-FRS2-ERK signaling pathway. It has demonstrated significant anti-tumor activity in preclinical models of cancers with FGFR alterations. Early clinical data have established its pharmacokinetic profile and identified a manageable safety profile, with hyperphosphatemia being a notable on-target effect. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **ASP5878** in patients with FGFR-driven malignancies.

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